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Compound of Interest

Compound Name: 2,8-Dichloroquinoline

Cat. No.: B1298113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties

of 2,8-dichloroquinoline. Quinoline and its derivatives are significant scaffolds in medicinal

chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-

inflammatory, and anticancer properties.[1] Understanding the electronic structure, reactivity,

and spectroscopic signatures of 2,8-dichloroquinoline at a quantum mechanical level is

crucial for the rational design of novel therapeutic agents and for understanding its potential

interactions with biological targets.

Introduction to Quantum Chemical Calculations of
2,8-Dichloroquinoline
Quantum chemical calculations have become an indispensable tool in modern chemistry and

drug discovery.[2] These methods allow for the accurate prediction of molecular properties,

offering insights that are complementary to experimental data. For 2,8-dichloroquinoline, DFT

calculations can provide valuable information on:

Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the

ground state.
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Electronic Properties: Determination of the electron density distribution, identification of

frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy

gap, which is crucial for understanding chemical reactivity.[2]

Spectroscopic Properties: Simulation of vibrational (IR and Raman) and electronic (UV-Vis)

spectra to aid in the interpretation of experimental findings.[1][3]

Reactivity Descriptors: Calculation of parameters such as molecular electrostatic potential

(MEP) and Fukui functions to predict sites of electrophilic and nucleophilic attack.[1]

Methodologies and Protocols
This section details the standard computational and experimental protocols relevant to the

study of 2,8-dichloroquinoline.

Computational Protocol: Density Functional Theory
(DFT)
A robust and widely used method for quantum chemical calculations on quinoline derivatives

involves the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[1][4]

Experimental Protocol:

Molecular Structure Optimization: The geometry of 2,8-dichloroquinoline is optimized to

find the global minimum on the potential energy surface. This is typically performed using the

B3LYP functional and the 6-311++G(d,p) basis set.[1]

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated

to confirm that the optimized structure corresponds to a true minimum (no imaginary

frequencies) and to simulate the IR and Raman spectra. The calculated frequencies are

often scaled by a factor (e.g., 0.961) to compensate for anharmonicity and the approximate

nature of the functional.[1]

Electronic Property Calculation: Single-point energy calculations are performed on the

optimized geometry to determine electronic properties such as HOMO-LUMO energies, the

energy gap, and the molecular electrostatic potential.
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Solvent Effects: To model a more realistic environment, implicit solvation models like the

Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent.[2]

The logical workflow for these calculations is illustrated in the diagram below.

Input DFT Calculation (e.g., Gaussian)

Output & Analysis

Initial Structure of
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(B3LYP/6-311++G(d,p)) Frequency Calculation
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Electronic Data
(HOMO, LUMO, MEP) Reactivity Analysis
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A typical workflow for quantum chemical calculations.

Predicted Molecular Properties
Based on calculations performed on structurally similar chloroquinolines, the following tables

summarize the kind of quantitative data that would be generated for 2,8-dichloroquinoline.

Structural Parameters
The molecular structure of 2,8-dichloroquinoline consists of a fused benzene and pyridine

ring with chlorine atoms at positions 2 and 8. The optimized geometrical parameters are crucial

for understanding its steric and electronic properties.
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Parameter Description Anticipated Value

Molecular Formula Chemical Formula C₉H₅Cl₂N[5]

Molecular Weight Grams per mole 198.05 g/mol [5]

C-Cl Bond Length
Distance between Carbon and

Chlorine
~1.74 - 1.76 Å[1]

C-N Bond Length
Distance between Carbon and

Nitrogen
~1.30 - 1.37 Å

C-C Bond Length
Distance between Carbon

atoms in the rings
~1.37 - 1.45 Å[1]

Electronic and Reactivity Descriptors
The electronic properties provide insight into the molecule's stability, reactivity, and potential for

intermolecular interactions. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Parameter Description Anticipated Value

EHOMO
Energy of the Highest

Occupied Molecular Orbital
~ -6.5 to -7.0 eV

ELUMO
Energy of the Lowest

Unoccupied Molecular Orbital
~ -1.5 to -2.0 eV

Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5 to 5.5 eV

Dipole Moment Measure of molecular polarity ~ 2.0 to 3.0 Debye

Integration into Drug Development
The data obtained from quantum chemical calculations can be integrated into a drug discovery

pipeline. For instance, the calculated molecular electrostatic potential can guide the design of

inhibitors by identifying regions prone to non-covalent interactions. The workflow below

illustrates the logical progression from molecular modeling to potential therapeutic applications.
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Logical flow from computational analysis to drug development.

Conclusion
Quantum chemical calculations offer a powerful, non-experimental approach to characterizing

novel molecules like 2,8-dichloroquinoline. By employing methods such as DFT, researchers

can gain fundamental insights into the structural, electronic, and spectroscopic properties of

this compound. This theoretical data is invaluable for guiding further experimental work,
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including synthesis, spectroscopic characterization, and biological evaluation, ultimately

accelerating the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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